1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene
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Overview
Description
1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene is a compound that features a central benzene ring substituted with four methyl groups and two benzimidazole groups at the 1 and 4 positions.
Preparation Methods
The synthesis of 1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene typically involves the reaction of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene with benzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene exerts its effects involves its ability to form coordination complexes with metal ions. These complexes can generate reactive oxygen species (ROS) and induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the activation of p53 and the upregulation of p21, which inhibit cyclin-B expression and cause G2M phase arrest .
Comparison with Similar Compounds
1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene can be compared with other similar compounds, such as:
1,4-Bis(imidazol-1-ylmethyl)benzene: This compound lacks the methyl groups on the benzene ring, which can affect its electronic properties and reactivity.
2,6-Bis(benzimidazol-2-yl)pyridine: This compound has a pyridine ring instead of a benzene ring, leading to different coordination chemistry and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C26H26N4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[[4-(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylphenyl]methyl]benzimidazole |
InChI |
InChI=1S/C26H26N4/c1-17-18(2)22(14-30-16-28-24-10-6-8-12-26(24)30)20(4)19(3)21(17)13-29-15-27-23-9-5-7-11-25(23)29/h5-12,15-16H,13-14H2,1-4H3 |
InChI Key |
UAQXUJKBENSKDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1CN2C=NC3=CC=CC=C32)C)C)CN4C=NC5=CC=CC=C54)C |
Origin of Product |
United States |
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